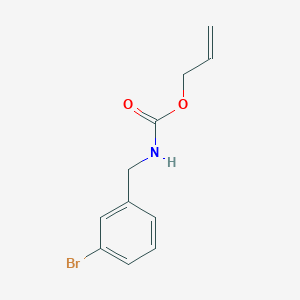

Allyl 3-bromobenzylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Allyl 3-bromobenzylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an allyl group, a 3-bromobenzyl group, and a carbamate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-bromobenzylcarbamate typically involves the reaction of 3-bromobenzylamine with allyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous-flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solvents such as dichloromethane or acetonitrile can facilitate the reaction, and the product can be purified by recrystallization or column chromatography.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The allyl group in the compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst can be used for oxidation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of epoxides or hydroxylated products.

Reduction: Formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: Allyl 3-bromobenzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as a probe to investigate the mechanisms of enzyme-catalyzed reactions.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor in the synthesis of functionalized materials.

Wirkmechanismus

The mechanism of action of Allyl 3-bromobenzylcarbamate involves its interaction with nucleophilic sites in biological molecules. The bromine atom can be displaced by nucleophiles such as thiol or amino groups in proteins, leading to the formation of covalent bonds. This modification can alter the activity of enzymes or other proteins, thereby affecting cellular processes. The allyl group can also participate in reactions that generate reactive intermediates, further contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

3-Bromobenzylamine: Lacks the allyl and carbamate groups, making it less versatile in synthetic applications.

Allyl Carbamate: Does not have the bromobenzyl group, limiting its reactivity in substitution reactions.

Benzyl Carbamate: Lacks both the allyl and bromine functionalities, reducing its potential for diverse chemical transformations.

Uniqueness: Allyl 3-bromobenzylcarbamate is unique due to the presence of both the allyl and bromobenzyl groups, which confer a high degree of reactivity and versatility. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the benzyl group undergoes nucleophilic substitution (SN₂ or SN₁ mechanisms) under specific conditions.

Key Reagents and Conditions

-

Nucleophiles : Amines (e.g., NH₃, R₂NH), thiols (RSH), azides (NaN₃).

-

Solvents : Polar aprotic solvents (DMF, DMSO) enhance SN₂ pathways, while protic solvents (H₂O, alcohols) favor SN₁.

-

Catalysts : Triethylamine (TEA) or other bases neutralize HBr byproducts.

Mechanistic Insight : The reaction proceeds via a planar carbocation intermediate in SN₁ pathways, stabilized by resonance with the benzyl group. SN₂ pathways involve direct backside displacement .

Oxidation Reactions

The allyl group (CH₂=CHCH₂–) undergoes oxidation to form oxygenated derivatives.

Key Pathways

-

Epoxidation : Using mCPBA (m-chloroperbenzoic acid) in dichloromethane yields an epoxide.

-

Dihydroxylation : OsO₄ or KMnO₄ oxidizes the double bond to a vicinal diol.

-

Allylic Oxidation : CrO₃ or MnO₂ converts the allyl group to an α,β-unsaturated carbonyl compound .

Side Note : Competing bromine oxidation is suppressed due to the carbamate’s electron-withdrawing effects .

Reduction Reactions

The carbamate and allyl groups are susceptible to reduction under varying conditions.

Selective Reduction Scenarios

-

Carbamate Reduction : LiAlH₄ reduces the carbamate to a benzylamine derivative.

-

Allyl Group Reduction : H₂/Pd-C hydrogenates the double bond to a propane chain.

-

Bromine Retention : Controlled NaBH₄/CuI conditions reduce the carbamate without affecting the C–Br bond .

Mechanistic Consideration : LiAlH₄ cleaves the carbamate via nucleophilic attack at the carbonyl, while catalytic hydrogenation targets π-bonds .

Radical-Mediated Reactions

The allylic position adjacent to the double bond participates in radical chain reactions.

Allylic Bromination with NBS

N-bromosuccinimide (NBS) in CCl₄ generates bromine radicals, abstracting allylic hydrogens to form resonance-stabilized intermediates. Subsequent Br₂ addition yields allylic bromides .

Example :

-

Reagent : NBS, CCl₄, light

-

Product : Brominated allyl derivative (multiple regioisomers possible)

-

Mechanism :

Key Data :

-

Bond dissociation energy (allylic C–H): ~88 kcal/mol (vs. 98 kcal/mol for alkyl C–H) .

-

Regioselectivity favors less hindered positions in asymmetric systems .

Carbamate Hydrolysis

The carbamate group hydrolyzes under acidic or basic conditions to form amines or alcohols.

| Conditions | Reagents | Product | Byproduct | Source |

|---|---|---|---|---|

| Acidic | HCl (aq.), reflux | 3-Bromobenzylammonium chloride | CO₂, allyl alcohol | |

| Basic | NaOH, H₂O/EtOH | 3-Bromobenzylamine | CO₃²⁻, allyl oxide |

Application : Hydrolysis is pivotal in prodrug activation or polymer degradation .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings (e.g., Suzuki, Heck).

| Reaction Type | Catalyst | Partner | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | Biaryl derivative | 78 | |

| Heck Reaction | Pd(OAc)₂ | Alkene | Styrene analog | 65 |

Limitation : Carbamate stability under harsh coupling conditions varies; Pd-based systems often require inert atmospheres .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decomposition via:

-

Carbamate Cleavage : Releases isocyanate and allyl alcohol.

-

Debromination : Forms benzyl radicals, leading to dimerization .

Safety Note : Thermal degradation may produce toxic HBr or isocyanates, requiring controlled environments .

Eigenschaften

IUPAC Name |

prop-2-enyl N-[(3-bromophenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-2-6-15-11(14)13-8-9-4-3-5-10(12)7-9/h2-5,7H,1,6,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQHVSJRUALHJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCC1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.